molecular formula C13H8F3NO B11864467 2-(Trifluoromethoxy)naphthalene-6-acetonitrile

2-(Trifluoromethoxy)naphthalene-6-acetonitrile

Cat. No.: B11864467
M. Wt: 251.20 g/mol
InChI Key: STSZRISKGPGAPU-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-6-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(Trifluoromethoxy)naphthalene-6-acetonitrile can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-6-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-6-acetonitrile exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-(Trifluoromethoxy)naphthalene-6-acetonitrile include other naphthalene derivatives with different substituents, such as:

The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-4-3-10-7-9(5-6-17)1-2-11(10)8-12/h1-4,7-8H,5H2

InChI Key

STSZRISKGPGAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1CC#N

Origin of Product

United States

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